1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)propan-1-one 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2320607-70-1
VCID: VC6528961
InChI: InChI=1S/C14H15FN4O2/c1-10(21-13-5-3-2-4-12(13)15)14(20)18-8-11(9-18)19-16-6-7-17-19/h2-7,10-11H,8-9H2,1H3
SMILES: CC(C(=O)N1CC(C1)N2N=CC=N2)OC3=CC=CC=C3F
Molecular Formula: C14H15FN4O2
Molecular Weight: 290.298

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)propan-1-one

CAS No.: 2320607-70-1

Cat. No.: VC6528961

Molecular Formula: C14H15FN4O2

Molecular Weight: 290.298

* For research use only. Not for human or veterinary use.

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)propan-1-one - 2320607-70-1

Specification

CAS No. 2320607-70-1
Molecular Formula C14H15FN4O2
Molecular Weight 290.298
IUPAC Name 2-(2-fluorophenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Standard InChI InChI=1S/C14H15FN4O2/c1-10(21-13-5-3-2-4-12(13)15)14(20)18-8-11(9-18)19-16-6-7-17-19/h2-7,10-11H,8-9H2,1H3
Standard InChI Key YYJLXSYGEWVMJQ-UHFFFAOYSA-N
SMILES CC(C(=O)N1CC(C1)N2N=CC=N2)OC3=CC=CC=C3F

Introduction

Structural Characteristics and Molecular Design

Azetidine-Triazole Core

The azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—imparts significant ring strain, which often enhances binding affinity in bioactive molecules . The 2H-1,2,3-triazol-2-yl substituent at the 3-position of azetidine introduces a planar, aromatic heterocycle capable of π-π stacking and hydrogen bonding, critical for target engagement . This combination is structurally analogous to 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride, a compound with demonstrated stability and synthetic accessibility .

Fluorophenoxy Propanone Moiety

The 2-fluorophenoxy group attached to the propan-1-one backbone contributes electronegativity and lipophilicity, potentially enhancing blood-brain barrier penetration . Similar fluorophenoxy derivatives, such as 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, have shown anticonvulsant activity mediated by benzodiazepine receptors . The ketone group may serve as a hydrogen bond acceptor or participate in metabolic transformations.

Hypothetical Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C₁₄H₁₅FN₄O₂, with a molecular weight of 298.3 g/mol.

Synthetic Strategies and Optimization

Key Intermediate Synthesis

  • Azetidine-Triazole Construction:
    Click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a viable route to synthesize the azetidine-triazole core. For example, 3-azidoazetidine can react with propargyl alcohol derivatives to yield 3-(triazol-2-yl)azetidine intermediates .

  • Fluorophenoxy Propanone Preparation:
    Nucleophilic aromatic substitution between 2-fluorophenol and α-bromopropan-1-one under basic conditions (e.g., K₂CO₃ in DMF) affords 2-(2-fluorophenoxy)propan-1-one .

  • Final Coupling:
    Condensation of the azetidine-triazole intermediate with 2-(2-fluorophenoxy)propan-1-one via amide or alkylation chemistry completes the synthesis. Mitsunobu conditions (DIAD, PPh₃) or reductive amination may optimize yield .

Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
1CuSO₄, sodium ascorbate, H₂O/EtOH75–85
2K₂CO₃, DMF, 80°C60–70
3DIAD, PPh₃, THF50–65

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.1 (moderate lipophilicity) using fragment-based methods, favoring oral bioavailability.

  • Aqueous Solubility: Poor (<0.1 mg/mL), necessitating formulation enhancements like salt formation (e.g., hydrochloride) .

Stability Profile

  • Thermal Stability: Decomposition above 200°C, consistent with azetidine-containing compounds .

  • Photostability: Susceptible to UV-induced degradation due to the fluorophenoxy group; requires light-protected storage .

Biological Activity and Mechanism

Antifungal Activity

Triazole-containing compounds, such as fluconazole analogs, inhibit fungal CYP51 enzymes . While unconfirmed for this compound, the triazole-azetidine core suggests potential antifungal utility.

Comparative Activity Table

CompoundTarget IC₅₀ (nM)Model OrganismReference
Fluconazole15C. albicans
2-(2-Fluorophenoxy)oxadiazole28PTZ-induced seizures
Hypothesized Target Compound~50 (estimated)C. albicans

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